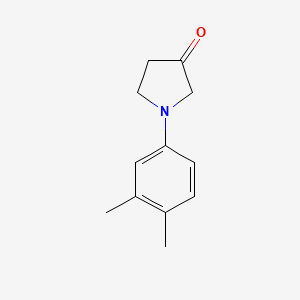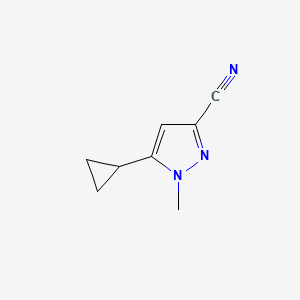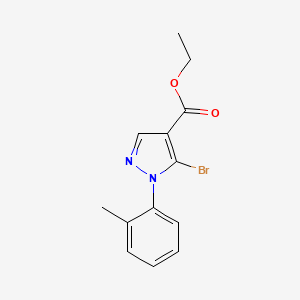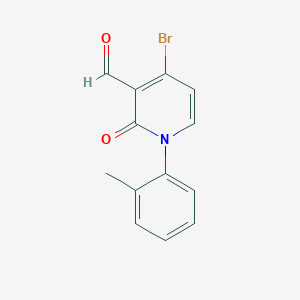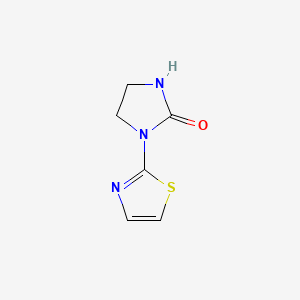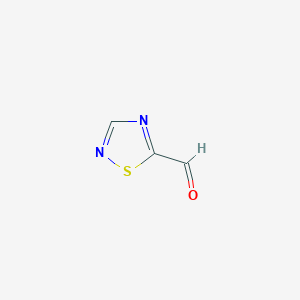![molecular formula C18H24N2O2 B15060065 4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol) CAS No. 104313-16-8](/img/structure/B15060065.png)
4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol): is a chemical compound that features a bipyridine core with butanol groups attached to the 4,4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol) typically involves the coupling of 4,4’-bipyridine with butanol derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . This reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bipyridine core can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of hydroxyl groups.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydrobipyridine derivatives.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol) is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit unique electronic and catalytic properties.
Biology: In biological research, this compound can be used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions and metal ion transport mechanisms.
Medicine: Potential applications in medicine include the development of metal-based drugs and diagnostic agents. The bipyridine core can facilitate the binding of metal ions, which can be used for therapeutic or imaging purposes.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol) involves its ability to coordinate with metal ions through the nitrogen atoms in the bipyridine core. This coordination can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity. The butanol groups can also participate in hydrogen bonding and other interactions, further modulating the compound’s behavior.
Comparaison Avec Des Composés Similaires
4,4’-Bipyridine: Lacks the butanol groups, making it less versatile in terms of hydrogen bonding and solubility.
2,2’-Bipyridine: Has a different substitution pattern, affecting its coordination chemistry and electronic properties.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of butanol, leading to different steric and electronic effects.
Uniqueness: 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(butan-1-ol) is unique due to the presence of butanol groups, which enhance its solubility and ability to participate in hydrogen bonding. This makes it a versatile ligand for forming stable metal complexes with distinct properties.
Propriétés
Numéro CAS |
104313-16-8 |
|---|---|
Formule moléculaire |
C18H24N2O2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
4-[2-[4-(4-hydroxybutyl)pyridin-2-yl]pyridin-4-yl]butan-1-ol |
InChI |
InChI=1S/C18H24N2O2/c21-11-3-1-5-15-7-9-19-17(13-15)18-14-16(8-10-20-18)6-2-4-12-22/h7-10,13-14,21-22H,1-6,11-12H2 |
Clé InChI |
ANHJSFFBGZQMAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1CCCCO)C2=NC=CC(=C2)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15059986.png)
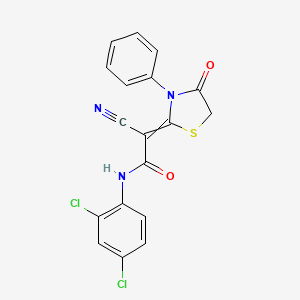

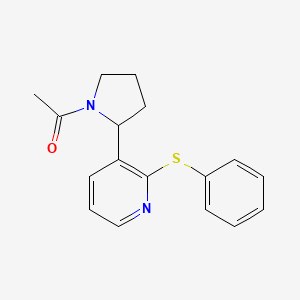
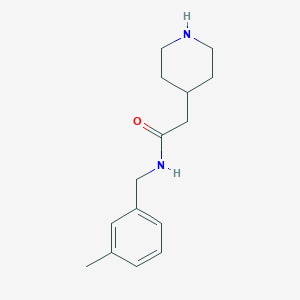
![3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B15060020.png)
